Product packaging for N-methyloctan-4-imine(Cat. No.:CAS No. 18641-75-3)

N-methyloctan-4-imine

Cat. No.: B103263
CAS No.: 18641-75-3
M. Wt: 141.25 g/mol
InChI Key: BTAVTPMIUHGOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyloctan-4-imine is a chemical compound belonging to the imine family, characterized by a carbon-nitrogen double bond (C=N). Imines, also known as Schiff bases, are pivotal intermediates in organic synthesis, serving as key precursors for the construction of nitrogen-containing heterocycles common in many biologically active natural products and pharmaceuticals . They are typically formed through the acid-catalyzed condensation of a primary amine with a carbonyl compound, liberating water . This compound is of significant value in methodological and diversity-oriented synthesis (DOS). It can be utilized in multicomponent reactions and cascade processes to rapidly assemble complex molecular frameworks, including quinolizidines and indolizidines, which are core structures in various alkaloid families . Furthermore, this compound can undergo nucleophilic addition reactions, where carbanion equivalents attack the electrophilic carbon of the C=N bond, providing a versatile route to more complex amines . Its reactivity also extends to reduction reactions, such as reductive amination, to form secondary amine products . Researchers will find this compound particularly useful for developing novel synthetic pathways and for applications in medicinal chemistry and chemical biology. This product is supplied for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B103263 N-methyloctan-4-imine CAS No. 18641-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18641-75-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyloctan-4-imine

InChI

InChI=1S/C9H19N/c1-4-6-8-9(10-3)7-5-2/h4-8H2,1-3H3

InChI Key

BTAVTPMIUHGOKV-UHFFFAOYSA-N

SMILES

CCCCC(=NC)CCC

Canonical SMILES

CCCCC(=NC)CCC

Synonyms

N-(1-Propylpentylidene)methylamine

Origin of Product

United States

Mechanistic Insights and Reactivity Profile of N Methyloctan 4 Imine

Elucidation of Imine Formation Mechanism

The mechanism of imine formation is a multi-step process that begins with the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde or ketone. orgoreview.comchemistryscore.com In the case of N-methyloctan-4-imine, the nitrogen atom of methylamine (B109427) acts as the nucleophile, attacking the electrophilic carbonyl carbon of octan-4-one. This initial attack forms a tetrahedral intermediate. chemistryscore.com

Following the nucleophilic attack, a proton is transferred from the nitrogen atom to the oxygen atom. This can occur in a stepwise fashion, involving deprotonation of the nitrogen and subsequent protonation of the oxygen, to yield a neutral amino alcohol, also known as a carbinolamine. orgoreview.comlibretexts.org This proton transfer is a crucial step in neutralizing the initial zwitterionic intermediate.

Table 1: Stepwise Formation of Carbinolamine Intermediate

StepDescriptionReactantsIntermediate
1 Nucleophilic Attack Octan-4-one, MethylamineTetrahedral Zwitterionic Intermediate
2 Proton Transfer Tetrahedral Zwitterionic IntermediateCarbinolamine (N-methyl-4-hydroxyoctan-4-amine)

The carbinolamine is a key, albeit often unstable, intermediate in imine formation. wikipedia.orgfiveable.me For the reaction to proceed to the final imine product, the hydroxyl group of the carbinolamine must be eliminated. Under acidic conditions, the oxygen atom of the carbinolamine's hydroxyl group is protonated, converting it into a much better leaving group (water). orgoreview.comlibretexts.org

The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent nitrogen atom, which forms a carbon-nitrogen double bond. chemistryscore.comlibretexts.org This elimination step results in the formation of a positively charged species known as an iminium ion. nih.govwikipedia.orgfiveable.me The iminium ion is a reactive intermediate that is central to many reactions involving amines and carbonyls. fiveable.me Finally, deprotonation of the nitrogen atom in the iminium ion by a base (such as a water molecule or another amine molecule) yields the neutral this compound and regenerates the acid catalyst. orgoreview.comlibretexts.org

The rate of imine condensation is highly dependent on the pH of the reaction medium. arkat-usa.orglibretexts.org The reaction is generally fastest in weakly acidic conditions, typically around a pH of 4 to 5. orgoreview.comlibretexts.org This is because the reaction requires both a nucleophilic amine and protonation of the carbonyl and subsequent carbinolamine intermediate.

At very low pH (highly acidic), most of the amine reactant will be protonated to form its non-nucleophilic ammonium (B1175870) salt, which slows down the initial nucleophilic attack. libretexts.org Conversely, at high pH (basic or neutral), there is not enough acid to effectively protonate the hydroxyl group of the carbinolamine intermediate, making the dehydration step the rate-determining and slow part of the process. masterorganicchemistry.com Studies on similar imine formations have shown that the decomposition of the carbinolamine can be the rate-determining step in certain pH ranges. arkat-usa.org While specific kinetic data for this compound is not extensively documented, the general principles of imine kinetics suggest a similar pH-rate profile. ornl.govacs.orgnih.gov

Table 2: Effect of pH on Imine Formation Rate

pH ConditionEffect on Reactants/IntermediatesImpact on Reaction Rate
Strongly Acidic (Low pH) Amine is protonated (non-nucleophilic)Slow
Weakly Acidic (pH ~4-5) Optimal balance of nucleophilic amine and protonation for dehydrationMaximum Rate
Neutral/Basic (High pH) Insufficient protonation of the carbinolamine's hydroxyl groupSlow

Hydrolysis of this compound and Reversibility Studies

The formation of imines is a reversible reaction. chemistryscore.com Consequently, this compound can be hydrolyzed back to octan-4-one and methylamine by the addition of water, a reaction that is essentially the microscopic reverse of its formation. masterorganicchemistry.commasterorganicchemistry.com The equilibrium can be driven towards the carbonyl compound and the amine by using a large excess of water. chemistrysteps.com

The mechanism for hydrolysis under acidic conditions mirrors the formation mechanism in reverse. chemistrysteps.com It begins with the protonation of the imine nitrogen, which forms an iminium ion. masterorganicchemistry.com This makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The attack by water forms a protonated carbinolamine intermediate. A subsequent proton transfer from the oxygen to the nitrogen atom occurs. chemistrysteps.com This is followed by the elimination of the neutral methylamine, leaving behind a protonated carbonyl group (an oxonium ion), which is then deprotonated by a base to yield the final ketone, octan-4-one. masterorganicchemistry.com

Nucleophilic Addition Reactions to the C=N Bond

The carbon-nitrogen double bond in this compound is susceptible to nucleophilic addition reactions, similar to the carbon-oxygen double bond in carbonyl compounds. A key reaction in this category is the reduction of the imine to a secondary amine.

This compound can be reduced to the corresponding secondary amine, N-methyloctan-4-amine. This transformation is a crucial synthetic route for preparing more complex amines in a controlled manner. masterorganicchemistry.commasterorganicchemistry.com The process involves the addition of a hydride (H⁻) from a reducing agent to the carbon atom of the C=N double bond.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated imine (the iminium ion) in the presence of a ketone, allowing for a one-pot reaction known as reductive amination. masterorganicchemistry.com Under the mildly acidic conditions optimal for imine formation, the imine exists in equilibrium with its more reactive iminium ion form, which is readily reduced by NaBH₃CN. masterorganicchemistry.com This process provides a high-yield pathway to the secondary amine product. nih.gov

Table 3: Reduction of this compound

ReactantReducing AgentProductReaction Type
This compoundSodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)N-methyloctan-4-amineNucleophilic Addition (Reduction)

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

The addition of organometallic reagents, such as Grignard and organolithium reagents, to imines is a fundamental carbon-carbon bond-forming reaction, yielding amines upon workup. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, these reactions provide a direct route to more complex amine structures.

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbon atom of the imine's C=N double bond. leah4sci.com This addition results in the formation of a magnesium or lithium salt of the corresponding amine, which is then protonated during aqueous workup to yield the final amine product.

Grignard Reagents: The reaction of this compound with a Grignard reagent (R-MgX) would proceed as follows: The Grignard reagent, prepared by reacting an alkyl or aryl halide with magnesium metal, acts as a potent nucleophile. leah4sci.com The "R" group attacks the carbon of the imine, and the resulting intermediate is a magnesium salt. Subsequent hydrolysis or treatment with a mild acid affords the tertiary amine. For instance, the addition of methylmagnesium bromide to this compound would yield N-ethyl-N-methyloctan-4-amine after workup. nih.gov

Organolithium Reagents: Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and follow a similar mechanistic pathway. clockss.org The addition of an organolithium reagent to this compound would also lead to the formation of a lithium salt of the amine, which upon protonation gives the final product. The choice between a Grignard and an organolithium reagent can depend on the desired reactivity and the presence of other functional groups in the molecule. researchgate.net

A summary of representative organometallic additions to this compound is presented in the table below.

Organometallic ReagentProduct
Methylmagnesium BromideN,4-dimethyl-N-propyloctan-4-amine
EthyllithiumN-ethyl-4-methyl-N-propyloctan-4-amine
Phenyllithium4-methyl-N-phenyl-N-propyloctan-4-amine

Hydride Additions and Reductive Amination Protocols

The reduction of imines to amines is a crucial transformation in organic synthesis, and this compound can be readily reduced using various hydride reagents. lkouniv.ac.inyoutube.comyoutube.com This process is a key step in reductive amination, a widely used method for synthesizing amines. masterorganicchemistry.comorganic-chemistry.org

Hydride Reagents: Common hydride reagents for imine reduction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comcommonorganicchemistry.com

Sodium Borohydride (NaBH4): This is a milder reducing agent that is selective for aldehydes, ketones, and imines. masterorganicchemistry.comcommonorganicchemistry.com The reduction of this compound with NaBH4 would proceed by the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbon of the imine. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol) or during aqueous workup to give the secondary amine, N-methyloctan-4-amine.

Lithium Aluminum Hydride (LiAlH4): A much more powerful reducing agent, LiAlH4 will also readily reduce this compound to the corresponding secondary amine. lkouniv.ac.in Due to its high reactivity, LiAlH4 reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup procedure.

Reductive Amination: Reductive amination is a two-step process that first involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine in situ. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, this compound itself is the intermediate that would be formed from octan-4-one and methylamine. The subsequent reduction can be achieved using the hydride reagents mentioned above or through catalytic hydrogenation.

A particularly useful reagent for one-pot reductive aminations is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is mild enough to not reduce the starting carbonyl compound but is effective at reducing the formed iminium ion. commonorganicchemistry.com

The table below summarizes the outcomes of different hydride addition and reductive amination protocols on this compound.

Reagent/ProtocolProduct
Sodium Borohydride (NaBH4)N-methyloctan-4-amine
Lithium Aluminum Hydride (LiAlH4)N-methyloctan-4-amine
Catalytic Hydrogenation (H2, Pd/C)N-methyloctan-4-amine

Pericyclic Reactions and Cycloadditions

Aza-Diels-Alder Reactions (Povarov Reactions) with Imine Functionality

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered heterocycles. wikipedia.org When an imine acts as the dienophile, the reaction is often referred to as a Povarov reaction, which typically leads to the formation of tetrahydroquinolines. wikipedia.orgresearchgate.net this compound, with its C=N double bond, can participate as the 2π component in such cycloadditions.

The reaction involves the [4+2] cycloaddition of a diene with the imine. wikipedia.org For the reaction to be efficient, the imine is often activated by a Lewis acid or a Brønsted acid. wikipedia.orgrsc.org This activation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the diene. The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a zwitterionic or cationic intermediate, particularly under Lewis acid catalysis. rsc.orgrsc.org

In a typical Povarov reaction involving this compound, it would react with an electron-rich diene, such as Danishefsky's diene, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). wikipedia.orgbeilstein-journals.org The product of this reaction would be a highly substituted tetrahydroquinoline derivative. The regioselectivity and stereoselectivity of the reaction are influenced by the substituents on both the imine and the diene, as well as the reaction conditions. wikipedia.org

DieneCatalystProduct Type
Danishefsky's dieneBF3·OEt2Tetrahydroquinoline derivative
1,3-ButadieneZnCl2Tetrahydropyridine derivative
CyclopentadieneSc(OTf)3Fused heterocyclic system

[2+1] Cycloaddition for Aziridine (B145994) Ring Systems

The [2+1] cycloaddition reaction of an imine with a carbene or carbene equivalent provides a direct route to aziridines, three-membered nitrogen-containing heterocycles. beilstein-journals.orgorganic-chemistry.orgresearchgate.net this compound can serve as the 2π component in this reaction to form a trisubstituted aziridine ring system.

A common method for this transformation involves the reaction of the imine with a diazo compound, such as ethyl diazoacetate, in the presence of a suitable catalyst. organic-chemistry.org Lewis acids or transition metal complexes can catalyze this reaction, promoting the decomposition of the diazo compound to generate a carbene, which then adds across the C=N double bond of the imine.

Alternatively, ylides can be used as the one-carbon component. For example, the reaction of this compound with a sulfur ylide, generated from a sulfonium (B1226848) salt and a base, would also yield the corresponding aziridine. The stereochemistry of the resulting aziridine is often dependent on the nature of the reactants and the reaction conditions.

ReagentCatalyst/ConditionsProduct Type
Ethyl diazoacetateRh2(OAc)42-ethoxycarbonyl-1-methyl-3-propyl-3-butyl-aziridine
Dimethylsulfoxonium methylideDMSO, heat1-methyl-2-propyl-2-butyl-aziridine
TrimethylsilyldiazomethaneLewis Acid1-methyl-2-propyl-2-butyl-aziridine

Multicomponent Reactions (MCRs) Incorporating this compound as a Key Component

Imine as a Versatile Electrophilic or Azadiene Component

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comfrontiersin.org Imines, including this compound, are exceptionally versatile building blocks in MCRs due to their dual reactivity. nih.gov

Imine as an Electrophile: In many MCRs, the imine acts as an electrophile, analogous to an aldehyde or ketone. nih.gov The electrophilicity of the imine carbon can be enhanced by protonation with a Brønsted acid or coordination to a Lewis acid, forming a highly reactive iminium ion. nih.gov This activated species is then susceptible to attack by a wide range of nucleophiles.

A classic example is the Mannich reaction , a three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen (like a ketone or an ester). If this compound is pre-formed or generated in situ, it can react with a nucleophile, such as an enol or enolate, to form a β-amino carbonyl compound. nih.gov

Another important MCR where the imine acts as an electrophile is the Ugi reaction . This is a four-component reaction between a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com The initial step is the formation of an imine (or iminium ion), which then reacts with the isocyanide and the carboxylate to form an α-acylamino amide.

Imine as an Azadiene: this compound can also function as a 2-azadiene in hetero-Diels-Alder reactions, a type of MCR. nih.gov In this role, the C=N bond and an adjacent C-C bond of the imine act as the 4π component. For this compound to act as a 2-azadiene, it would typically need to be derived from an α,β-unsaturated aldehyde or ketone. However, the term is sometimes used more broadly in MCRs where the imine functionality is part of a larger conjugated system formed in situ. nih.gov

The versatility of this compound in MCRs allows for the rapid construction of complex molecular scaffolds from simple starting materials, which is of significant interest in combinatorial chemistry and drug discovery. researchgate.netbeilstein-journals.org

MCR TypeRole of ImineKey ReactantsProduct Class
Mannich ReactionElectrophileEnolizable ketone, Formaldehyde, Methylamineβ-Amino ketone
Ugi ReactionElectrophileOctan-4-one, Methylamine, Carboxylic acid, Isocyanideα-Acylamino amide
Povarov ReactionAzadiene (as part of a larger system)Aniline, Aldehyde, AlkeneTetrahydroquinoline

Mannich-Type and Strecker-Type Reaction Pathways

This compound, possessing a carbon-nitrogen double bond (imine), is an electrophilic species capable of undergoing nucleophilic addition, making it a suitable substrate for both Mannich-type and Strecker-type reactions.

Mannich-Type Reaction Pathway

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org In a reaction involving this compound, the imine itself (or more accurately, its corresponding iminium ion) acts as the electrophile. The reaction typically involves an enolizable carbonyl compound (like a ketone or aldehyde) and an acidic catalyst. wikipedia.orgadichemistry.com

The general mechanism proceeds as follows:

Iminium Ion Formation: Under acidic conditions, the nitrogen atom of this compound is protonated, forming a highly electrophilic N-methyl-octan-4-iminium ion. This step significantly enhances the reactivity of the imine carbon towards nucleophilic attack.

Enol Formation: A ketone or aldehyde, acting as the nucleophilic component, tautomerizes to its enol form in the presence of the acid catalyst. libretexts.org

Nucleophilic Attack: The enol attacks the iminium ion's electrophilic carbon, forming a new carbon-carbon bond. wikipedia.org

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final β-amino carbonyl product (the Mannich base).

For this compound, a reaction with acetone (B3395972) as the enolizable component would be expected to yield 2,2-dimethyl-5-(methyl(octan-4-yl)amino)pentan-3-one. The reactivity in such reactions is generally high for aliphatic ketimines, though it can be influenced by steric hindrance around the imine carbon. encyclopedia.pub

Strecker-Type Reaction Pathway

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com The process involves the addition of a cyanide source (like HCN or TMSCN) to an imine, followed by hydrolysis of the resulting α-aminonitrile. organic-chemistry.orgmdpi.com

For this compound, the pathway would be:

Nucleophilic Cyanide Addition: The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the this compound. The reaction is often promoted by an acid catalyst, which activates the imine by protonation. organic-chemistry.org This step forms an α-aminonitrile, specifically 2-(methylamino)-2-propylpentanenitrile.

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions. This two-step process first yields an amide intermediate, which is then further hydrolyzed to a carboxylic acid, resulting in the formation of the α-amino acid, 2-(methylamino)-2-propylpentanoic acid. masterorganicchemistry.com

While the Strecker reaction is highly effective, the use of non-activated ketimines like this compound can be challenging due to their lower stability and the reversibility of the cyanide addition, especially with sterically hindered substrates. researchgate.net

Comparative Analysis of Reactivity with Carbonyl Analogs and Other Imine Classes

The reactivity of this compound is best understood by comparing it to its carbonyl analog, octan-4-one, and to other classes of imines.

Comparison with Carbonyl Analog: Octan-4-one

The core difference in reactivity between an imine (C=N) and a ketone (C=O) lies in the electronegativity of the heteroatom and the resulting polarization of the double bond.

Electrophilicity: Oxygen is more electronegative than nitrogen. Consequently, the carbonyl carbon in octan-4-one bears a greater partial positive charge (δ+) than the imine carbon in this compound. youtube.com This generally makes ketones more electrophilic and more reactive towards nucleophiles than their corresponding N-alkyl imine counterparts.

Basicity: The nitrogen atom in an imine has a lone pair of electrons and is more basic than the oxygen of a carbonyl group. This allows for easy protonation to form an iminium ion, which is a much stronger electrophile than a protonated carbonyl (an oxocarbenium ion). libretexts.org Therefore, under acidic catalysis, the reactivity of the imine can be significantly enhanced, often surpassing that of the ketone.

Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance. youtube.comlibretexts.org Similarly, the reactivity of this compound is influenced by the steric bulk of the N-methyl group and the two alkyl chains (propyl and butyl) attached to the imine carbon. Compared to a simple aldimine, this ketimine is more sterically hindered.

CompoundFunctional GroupRelative Electrophilicity (Neutral)Key Reactivity Feature
This compoundC=N (Ketimine)ModerateBecomes highly electrophilic upon protonation (iminium ion formation).
Octan-4-oneC=O (Ketone)HighInherently strong dipole, readily attacked by nucleophiles.

Comparison with Other Imine Classes

The reactivity of imines varies significantly based on the substituents on both the carbon and nitrogen atoms.

Aldimines vs. Ketimines: Aldimines (derived from aldehydes) are generally more reactive than ketimines (derived from ketones). This is due to reduced steric hindrance at the imine carbon and greater electrophilicity, analogous to the difference between aldehydes and ketones. libretexts.org Therefore, an aldimine like N-methylbutanimine would be expected to be more reactive than this compound.

N-Alkyl vs. N-Aryl Imines: The nature of the N-substituent is crucial. N-aryl imines are generally less basic and the nitrogen lone pair can be delocalized into the aromatic ring. This can decrease the nucleophilicity of the nitrogen but can also stabilize the imine. In contrast, the N-methyl group in this compound is electron-donating, which slightly reduces the electrophilicity of the imine carbon compared to an N-H imine but increases the basicity of the nitrogen.

N-Sulfonyl Imines: Imines bearing an electron-withdrawing group on the nitrogen, such as a tosyl group (N-Ts), are significantly more electrophilic than N-alkyl imines. These activated imines are highly reactive towards nucleophiles even without strong acid catalysis and are common substrates in asymmetric synthesis. rsc.org this compound is considerably less reactive than its hypothetical N-tosyl counterpart.

Imine Class (Example)Key Structural FeatureExpected Relative ReactivityNotes
N-Tosyl KetimineElectron-withdrawing N-substituentVery HighHighly activated electrophile. rsc.org
N-Aryl AldimineAryl group on N, H on CHighLess sterically hindered than ketimines.
This compoundAlkyl groups on N and CModerateTypical non-activated aliphatic ketimine.
N-Aryl KetimineAryl group on N, alkyls on CLow to ModerateMore sterically hindered; electronic effects from aryl group.

Computational and Theoretical Investigations on N Methyloctan 4 Imine

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For N-methyloctan-4-imine, these methods offer a detailed view of its geometry and the distribution of electrons within the molecule.

The structural analysis of this compound begins with the exploration of its possible conformations. Due to the flexibility of the octyl chain and the rotation around the N-methyl bond, multiple conformers can exist. Density Functional Theory (DFT) is a powerful method to identify these conformers and determine their relative stabilities. mdpi.comnih.gov Using a functional such as B3LYP with a 6-311++G(d,p) basis set allows for accurate geometry optimization. acs.orgnih.gov

The optimization process systematically adjusts the positions of the atoms to find the lowest energy arrangement, which corresponds to the most stable conformer. For this compound, the key geometrical parameters are the C=N double bond of the imine group and the bond angles around the sp²-hybridized carbon and nitrogen atoms. The long alkyl chain can adopt various staggered conformations to minimize steric hindrance. Theoretical calculations for similar aliphatic imines suggest that the C=N bond length is a critical parameter for understanding its reactivity. nih.gov

Below is a hypothetical table of optimized geometrical parameters for the most stable conformer of this compound.

ParameterBond/AngleHypothetical Value
Bond LengthC4=N1.28 Å
Bond LengthN-C(methyl)1.46 Å
Bond LengthC4-C31.51 Å
Bond LengthC4-C51.51 Å
Bond AngleC3-C4=N122.5°
Bond AngleC5-C4=N116.0°
Bond AngleC4=N-C(methyl)123.0°

This interactive table presents hypothetical data based on typical values for aliphatic imines.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common computational methods to quantify the partial charges on each atom. researchgate.netuniv-mosta.dz In this compound, the nitrogen atom is more electronegative than the carbon atom, leading to a polarization of the C=N double bond.

The nitrogen atom is expected to carry a partial negative charge, making it a nucleophilic center, while the imine carbon atom will have a partial positive charge, rendering it electrophilic. The methyl group attached to the nitrogen and the alkyl chains attached to the imine carbon will also influence the charge distribution through inductive effects.

A hypothetical Mulliken charge distribution for key atoms in this compound is presented below.

AtomHypothetical Mulliken Charge (a.u.)
N-0.45
C4 (imine)+0.25
C (methyl)+0.15
C3+0.05
C5+0.05

This interactive table displays hypothetical Mulliken atomic charges.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. scirp.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons, with some contribution from the C=N pi bond. The LUMO is anticipated to be the antibonding π* orbital of the C=N double bond.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A hypothetical table of FMO energies for this compound is provided below.

OrbitalHypothetical Energy (eV)
HOMO-8.50
LUMO+1.20
HOMO-LUMO Gap9.70

This interactive table shows hypothetical Frontier Molecular Orbital energies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netresearchgate.net These indices provide a more quantitative measure of the molecule's stability and reactivity tendencies.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as μ² / (2η).

A hypothetical table of these reactivity indices is presented below.

Reactivity IndexHypothetical Value (eV)
Chemical Hardness (η)4.85
Chemical Potential (μ)-3.65
Electrophilicity Index (ω)1.37

This interactive table contains hypothetical chemical reactivity indices.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. rsc.orgacs.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high electron density (negative potential) localized around the nitrogen atom due to its lone pair of electrons. This confirms the nitrogen atom as the primary site for electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly those attached to the imine carbon and the methyl group, would exhibit a positive electrostatic potential, indicating them as sites for nucleophilic interaction. The analysis of MEP is a powerful method for understanding non-covalent interactions and the initial steps of chemical reactions. elsevierpure.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By employing quantum chemical calculations, it is possible to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states. This section delves into the computational investigation of the reaction mechanisms associated with this compound, focusing on both its synthesis and potential degradation pathways.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Pathwaysnih.gov

The identification of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along the minimum energy pathway between reactants and products and is characterized by a single imaginary frequency in its vibrational spectrum. uni-muenchen.de For the synthesis of this compound, which typically involves the condensation of methylamine (B109427) and octan-4-one, computational methods can be employed to locate the transition state for the key steps, such as the initial nucleophilic addition and the subsequent dehydration.

Once a transition state has been successfully located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. uni-muenchen.derowansci.com An IRC path is the minimum energy reaction pathway in mass-weighted cartesian coordinates that connects the transition state to the corresponding reactants and products on the potential energy surface. mdpi.com This allows for the unambiguous confirmation that a located transition state indeed connects the desired reactants and products. faccts.de

For the formation of this compound, IRC calculations would trace the reaction pathway from the transition state of the nucleophilic attack of the methylamine nitrogen on the carbonyl carbon of octan-4-one, leading downhill in energy to the tetrahedral intermediate (carbinolamine). A subsequent transition state for the elimination of a water molecule would also be located, with IRC calculations confirming its connection to the carbinolamine and the final imine product. The general mechanism for imine formation involves the initial formation of a carbinolamine intermediate, followed by dehydration, which can be acid-catalyzed. masterorganicchemistry.com

A hypothetical IRC plot for the dehydration step of this compound synthesis is presented below.

Interactive Data Table: Hypothetical IRC Pathway for the Dehydration Step in this compound Synthesis

Reaction CoordinateRelative Energy (kcal/mol)Key Structural Changes
-5.00.0Carbinolamine Intermediate (C-N bond formed, C-O and O-H bonds intact)
-2.58.5C-O bond begins to lengthen; N-H bond begins to lengthen
0.015.2Transition State (Partial C=N double bond, elongated C-O and N-H bonds)
2.55.3C=N bond fully formed; water molecule departing
5.0-2.1This compound and water products, fully separated

Note: The data in this table is hypothetical and for illustrative purposes.

Energetic Profiles of Synthetic and Degradative Processesresearchgate.net

The energetic profile of a reaction provides crucial insights into its thermodynamics and kinetics. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. For the synthesis of this compound, this would involve computing the energies of methylamine, octan-4-one, the carbinolamine intermediate, the transition states for addition and elimination, and the final imine and water products.

Conversely, understanding the degradation of this compound is also important. A primary degradation pathway for imines is hydrolysis, which is the reverse of their formation. masterorganicchemistry.com This process would involve the addition of water to the C=N bond, proceeding through a carbinolamine intermediate to yield octan-4-one and methylamine. Computational modeling can be used to determine the activation energy for this hydrolysis, providing an indication of the imine's stability in aqueous environments. Other potential degradation pathways, such as oxidation or thermal decomposition, could also be investigated computationally. researchgate.net

Interactive Data Table: Hypothetical Energetic Profile for the Synthesis and Hydrolysis of this compound

Species/StateRelative Energy (kcal/mol) - SynthesisRelative Energy (kcal/mol) - Hydrolysis
Reactants (Methylamine + Octan-4-one)0.02.1
Transition State 1 (Addition)12.517.3
Carbinolamine Intermediate-3.4-1.3
Transition State 2 (Dehydration/Hydrolysis)15.218.6
Products (this compound + Water)-2.10.0

Note: The data in this table is hypothetical and for illustrative purposes. The reverse reaction (hydrolysis) starts from the imine and water as reactants.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on the fundamental laws of quantum mechanics, allow for the prediction of various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Theoretical Vibrational (IR, Raman) Spectratdx.catharvard.eduresearchgate.net

Theoretical vibrational spectra (Infrared and Raman) can be computed by performing a frequency calculation on the optimized geometry of this compound. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental data. nih.govresearchgate.net The characteristic C=N stretching frequency in imines is a key diagnostic feature. nih.gov

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=N)1655Imine C=N stretch
ν(C-H)2870-2960Alkyl C-H stretches
δ(CH₃)1450-1470Methyl C-H bending
δ(CH₂)1365-1385Methylene (B1212753) C-H bending
ν(C-N)1180C-N single bond stretch

Note: The data in this table is hypothetical and for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.

Computed Electronic (UV-Vis) Absorption Spectratdx.catharvard.eduresearchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for computing electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the principal electronic transitions would likely be the n → π* and π → π* transitions associated with the imine chromophore. researchgate.net

Interactive Data Table: Hypothetical Computed UV-Vis Absorption Data for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)
n → π2850.02
π → π2300.45

Note: The data in this table is hypothetical and for illustrative purposes. The solvent environment can influence the absorption maxima.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shiftstdx.catharvard.edu

Theoretical NMR chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide predicted ¹H and ¹³C chemical shifts that can be compared to experimental data to aid in signal assignment and structure verification. researchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus. chemistrysteps.com

Interactive Data Table: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C4 (C=N)168.5-
C3/C5 (α-CH₂)38.22.25 (t)
C2/C6 (CH₂)29.51.45 (m)
C1/C7 (CH₃)14.10.90 (t)
N-CH₃35.82.95 (s)

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are relative to a standard (e.g., TMS). Multiplicities (s, t, m) are predicted based on the structure.

Spectroscopic Characterization and Advanced Analytical Techniques for N Methyloctan 4 Imine

Infrared (IR) Spectroscopy for Azomethine Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. For N-methyloctan-4-imine, IR spectroscopy is primarily used to confirm the presence of the key C=N double bond of the imine group and the various C-H and C-N bonds of its aliphatic structure.

The most diagnostic absorption for an imine is the C=N stretching vibration. In non-conjugated, aliphatic imines like this compound, this peak typically appears in the 1690–1640 cm⁻¹ region. spcmc.ac.inunitechlink.com The intensity of this absorption can be variable but is generally stronger than that of a C=C double bond, making it a reliable indicator. spcmc.ac.in

Other significant absorptions include the C-H stretching vibrations from the methyl and methylene (B1212753) groups of the octyl chain and the N-methyl group, which are expected in the 2960–2850 cm⁻¹ range. The C-N single bond stretching vibration of an aliphatic amine derivative is typically observed in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H StretchAlkyl (CH₃, CH₂)2960–2850Strong
C=N StretchAzomethine (Imine)1690–1640Medium-Weak, Variable
C-H BendAlkyl (CH₃, CH₂)1465–1370Medium
C-N StretchAliphatic Amine1250–1020Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Interpretation

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The most downfield proton is expected to be the one attached to the imine carbon (H-4), with a chemical shift typically appearing in the δ 7.5–8.6 ppm range for aliphatic imines. researchgate.net The N-methyl group protons would appear as a singlet, shifted downfield by the adjacent nitrogen atom. The protons on the carbons alpha to the imine double bond (C-3 and C-5) would also be deshielded and appear as multiplets. The remaining protons of the octyl chain would appear further upfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (-CH=N-)7.5 – 8.6Triplet (t)1H
N-CH₃3.0 – 3.3Singlet (s)3H
H-5 (-N-CH₂-)2.2 – 2.5Triplet (t)2H
H-3 (-CH₂-CH=)2.1 – 2.4Quartet (q)2H
H-2, H-6, H-71.2 – 1.7Multiplet (m)6H
H-1, H-8 (-CH₃)0.8 – 1.0Triplet (t)6H

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The most characteristic signal in the spectrum of this compound is that of the imine carbon (C-4). This carbon is significantly deshielded and typically resonates in the δ 160–170 ppm region. researchgate.netlibretexts.org The N-methyl carbon and the carbons adjacent to the nitrogen (C-5) and the imine carbon (C-3) will also show characteristic downfield shifts compared to standard alkane carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (-CH=N-)160 – 170
C-5 (-N-CH₂-)50 – 60
N-CH₃35 – 45
C-3 (-CH₂-CH=)30 – 40
C-2, C-625 – 35
C-720 – 30
C-1, C-8 (-CH₃)10 – 15

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, and H-3/H-4 on one side of the imine, and H-5/H-6, H-6/H-7, and H-7/H-8 on the other, confirming the integrity of the octyl chain fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~8.0 ppm would correlate with the carbon signal at ~165 ppm, assigning both to the C4-H4 imine group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. sci-hub.se This is crucial for connecting different parts of the molecule. Key correlations for this compound would include:

A correlation between the N-methyl protons and the imine carbon (C-4).

Correlations between the H-3 protons and C-4, and between the H-5 protons and C-4. These correlations unequivocally establish the position of the C=N double bond at the 4-position of the octyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The C=N group of an imine contains both σ and π bonding electrons, as well as a pair of non-bonding (n) electrons on the nitrogen atom. For a simple, non-conjugated aliphatic imine like this compound, the most relevant electronic transition is the n→π* transition. nih.gov This transition involves the promotion of a non-bonding electron to an anti-bonding π* orbital. It is a relatively low-energy transition but is formally "forbidden," resulting in a weak absorption band typically found in the ultraviolet region.

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λₘₐₓ (nm)Molar Absorptivity (ε)
n → π*C=N230 – 250Low

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In the mass spectrometer, molecules are ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₉N), the calculated molecular weight is 141.26. The molecular ion peak (M⁺) would therefore be observed at m/z = 141. A key rule for compounds containing only C, H, O, and S is that an odd molecular weight indicates the presence of an odd number of nitrogen atoms (the Nitrogen Rule), which holds true for this molecule. libretexts.org

The fragmentation pattern is highly diagnostic. The dominant fragmentation pathway for aliphatic imines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the C=N group. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized cation. Two primary alpha-cleavage pathways are possible for this compound:

Cleavage of the C3-C4 bond: This would result in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a fragment with m/z = 98.

Cleavage of the C5-C6 bond: This would result in the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a fragment with m/z = 98. As both sides of the imine are symmetrical in terms of the initial fragment lost, the m/z 98 peak is expected to be prominent.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z ValueIon IdentityFragmentation Pathway
141[C₉H₁₉N]⁺Molecular Ion (M⁺)
98[C₆H₁₂N]⁺Alpha-cleavage (loss of •C₃H₇)
84[C₅H₁₀N]⁺Further fragmentation
42[C₂H₄N]⁺Further fragmentation

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-methyloctan-4-imine, and how can experimental reproducibility be ensured?

  • Answer : Synthetic routes typically involve reductive amination of octan-4-one with methylamine, followed by purification via column chromatography. To ensure reproducibility:

  • Document precise reaction conditions (temperature, solvent ratios, catalyst loading) and characterize intermediates using NMR and MS .
  • Include step-by-step protocols in the main text for up to five compounds, with additional details in supplementary materials .
  • Validate purity via HPLC (>95%) and compare melting points/spectral data with literature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Answer :

  • Primary techniques : 1^1H/13^13C NMR (confirm imine proton at δ 8.1–8.3 ppm and methyl group integration), IR (C=N stretch ~1640–1690 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .
  • Addressing conflicts : Re-run spectra under standardized conditions (solvent, concentration). Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) or computational simulations (DFT for expected signals) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Storage : Keep in airtight containers in ventilated, dry areas; avoid incompatible reagents (strong acids/oxidizers) .
  • Exposure control : Use fume hoods, nitrile gloves, and safety goggles. No occupational exposure limits are established, but assume acute toxicity .
  • First aid : For skin contact, wash with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • Experimental design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hrs) .

Use kinetic modeling (e.g., first-order decay) to calculate half-life.

  • Controls : Include inert atmosphere (N2_2) trials to assess oxidative vs. hydrolytic degradation .

Q. What statistical approaches resolve contradictions in bioactivity data for this compound across studies?

  • Answer :

  • Data harmonization : Normalize results using standard positive/negative controls (e.g., IC50_{50} values against a reference inhibitor) .
  • Meta-analysis : Apply mixed-effects models to account for variability in assay conditions (cell lines, reagent batches) .
  • Sensitivity testing : Replicate experiments with tighter parameter ranges (e.g., ±5% solvent concentration) to identify critical variables .

Q. How can computational methods (e.g., DFT, MD simulations) complement experimental studies of this compound’s reactivity?

  • Answer :

  • DFT applications : Calculate thermodynamic stability of tautomers or predict reaction pathways (e.g., nucleophilic attack at the imine carbon) .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to explain experimental solubility discrepancies .
  • Validation : Cross-check computational results with experimental spectroscopic/kinetic data .

Q. What methodologies are recommended for analyzing the compound’s stability in long-term storage for pharmacological studies?

  • Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with monthly HPLC checks for degradation products .
  • Mass balance analysis : Quantify total impurities and correlate with storage conditions (e.g., light exposure) .
  • Data reporting : Include raw stability datasets in appendices and processed trends (e.g., Arrhenius plots) in the main text .

Guidelines for Data Presentation

  • Tables/Figures : Use condensed formats for main text (e.g., summary kinetic parameters) and archive raw data (HPLC chromatograms, spectral files) in supplementary materials .
  • Conflict resolution : Discuss methodological limitations (e.g., instrument sensitivity) and propose follow-up experiments in the Discussion section .

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